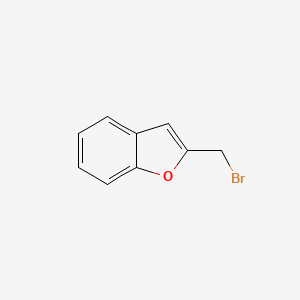

2-(Bromomethyl)benzofuran

Beschreibung

Overview of Benzofuran (B130515) Derivatives in Organic Synthesis

Benzofuran and its derivatives are pivotal scaffolds in organic and medicinal chemistry. researchgate.net Their synthesis and functionalization have been a subject of extensive research, leading to a wide variety of methods for their preparation, including transition-metal-catalyzed reactions, cyclizations, and coupling reactions. bohrium.comacs.org These derivatives are not only integral to the synthesis of natural products but are also used in the creation of polymers and dyes. nih.govresearchgate.net

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. rsc.org The fusion of the aromatic benzene (B151609) ring with the heterocyclic furan (B31954) ring creates a stable, planar system that can engage in various interactions with biological targets. mdpi.com The oxygen atom within the furan ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. mdpi.com

Benzofuran derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgscienceopen.com This has led to their investigation for treating a wide array of diseases such as cancer, diabetes, and Alzheimer's disease. nih.govrsc.org The versatility of the benzofuran core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. semanticscholar.org

Table 1: Examples of Medicinally Significant Benzofuran Derivatives

| Compound Class/Name | Therapeutic Area/Activity | Reference(s) |

| Amiodarone | Antiarrhythmic | numberanalytics.comgoogle.com |

| Psoralen | Skin diseases (Psoriasis) | wikipedia.orgacs.org |

| Khellin | Coronary vasodilator | researchgate.net |

| Griseofulvin | Antifungal | numberanalytics.com |

| Benzofuran-based sulfonamides | Anticancer, Carbonic anhydrase inhibitors | semanticscholar.orgresearchgate.net |

| Triazole-substituted benzofurans | Anticancer | semanticscholar.orgmdpi.com |

The history of benzofuran chemistry dates back to 1870, when Perkin first reported the synthesis of the parent benzofuran ring, which was also referred to as coumarone in older literature. nih.govacs.orgrsc.org Since its discovery, a vast number of synthetic methodologies have been developed to construct and functionalize the benzofuran core. jocpr.com

Early methods often involved harsh reaction conditions. However, the advent of modern catalysis, particularly using transition metals like palladium and copper, has revolutionized benzofuran synthesis. bohrium.comacs.org These catalytic systems enable milder reaction conditions and provide access to a wider range of derivatives with high efficiency and selectivity. bohrium.comresearchgate.net Classic methods often relied on the cyclization of precursors like o-hydroxyacetophenones, while contemporary strategies include intramolecular coupling reactions, such as the Larock and Negishi couplings, and one-pot syntheses from readily available starting materials. researchgate.netmdpi.comjocpr.com

Significance of Benzofuran Core Structures in Medicinal Chemistry

Unique Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group (–CH₂Br) attached to the benzofuran core at the 2-position is the primary source of 2-(bromomethyl)benzofuran's synthetic utility. This group is highly reactive, primarily due to the carbon-bromine bond. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by nucleophiles. vulcanchem.com The benzylic-like nature of the bromomethyl group, being attached to the heterocyclic ring, further enhances its reactivity in substitution reactions compared to simple alkyl bromides. vulcanchem.com

This compound is a key intermediate that allows for the covalent attachment of the benzofuran scaffold to other molecules. Its reactivity enables chemists to perform a variety of chemical transformations, effectively using it as a handle for further molecular elaboration. vulcanchem.com

The synthesis of more complex structures often begins with the substitution of the bromine atom. For instance, it can be used in the preparation of 2-aryl-benzofurans through coupling reactions or to introduce the benzofuran moiety into larger, biologically active frameworks. vulcanchem.comrsc.org The selective bromination of a methyl group on a benzofuran precursor, often using reagents like N-bromosuccinimide (NBS), is a common method to generate this reactive intermediate. vulcanchem.commdpi.com

The most prominent reaction of this compound is nucleophilic substitution. smolecule.com The electrophilic carbon of the bromomethyl group readily reacts with a wide range of nucleophiles, displacing the bromide ion. This versatility allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Common nucleophiles that react with this compound include:

Amines: to form secondary or tertiary amines. vulcanchem.com

Alcohols and Phenols: to form ethers.

Thiols: to form thioethers (sulfides). vulcanchem.comnih.gov

Carboxylates: to form esters.

Azides: to form azidomethyl derivatives, which can be further transformed, for example, via click chemistry. vulcanchem.com

Cyanide: to form nitriles, which can be hydrolyzed to carboxylic acids.

Enolates and other carbanions: to form new carbon-carbon bonds.

These reactions are typically carried out under mild conditions and provide a straightforward route to a diverse array of 2-substituted benzofuran derivatives.

Table 2: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-(Aminomethyl)benzofuran |

| Alkoxide | R-ONa | 2-(Alkoxymethyl)benzofuran |

| Thiolate | R-SNa | 2-(Thioalkylmethyl)benzofuran |

| Cyanide | KCN | 2-(Cyanomethyl)benzofuran |

| Azide | NaN₃ | 2-(Azidomethyl)benzofuran |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOJUQBOMFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489632 | |

| Record name | 2-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-27-1 | |

| Record name | 2-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl Benzofuran and Its Analogues

Direct Bromination Approaches

Direct bromination targets a methyl group on a pre-formed benzofuran (B130515) ring. This approach is favored for its atom economy and straightforward nature, typically involving a free radical mechanism to achieve benzylic bromination.

The most common and effective method for converting a 2-methylbenzofuran (B1664563) into 2-(bromomethyl)benzofuran is through a radical-initiated benzylic bromination. wikipedia.org This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.org NBS is preferred over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic addition reactions to the furan (B31954) ring's double bond. masterorganicchemistry.commasterorganicchemistry.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or with photochemical irradiation (UV light). wikipedia.orgmdpi.comvulcanchem.com The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic methyl group of the benzofuran. masterorganicchemistry.comnumberanalytics.com The resulting stable benzylic radical reacts with NBS to form the this compound product and a succinimidyl radical, which continues the chain reaction. numberanalytics.com

Several studies have successfully employed this method. For instance, 5-(bromomethyl)benzofuran (B1603608) has been synthesized from 5-methylbenzofuran (B96412) using NBS in CCl₄ under UV light, achieving yields as high as 85%. vulcanchem.com Similarly, various substituted 1-(3-methyl-1-benzofuran-2-yl)ethanones have been converted to their corresponding 3-(bromomethyl) derivatives using NBS with a catalytic amount of benzoyl peroxide in refluxing CCl₄. mdpi.com The synthesis of methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate was also achieved using NBS in CCl₄. nih.gov

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methylbenzofuran | NBS, UV light | CCl₄ | 5-(Bromomethyl)benzofuran | Up to 85% | vulcanchem.com |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives | NBS, Benzoyl Peroxide | CCl₄ | 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone Derivatives | Not specified | mdpi.com |

| Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate | NBS | CCl₄ | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 30% | nih.govmdpi.com |

Despite the utility of radical bromination, several challenges regarding selectivity and side reactions must be addressed. A primary issue is the competition between the desired benzylic bromination and electrophilic substitution on the electron-rich benzofuran ring system. mdpi.comresearchgate.net

The presence of electron-donating groups on the benzene (B151609) portion of the molecule can activate the ring towards electrophilic attack. For example, during the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS, an additional product was isolated where bromination occurred not only on the target methyl group but also on the benzene ring, a side reaction attributed to the activating effect of the methoxy (B1213986) groups. mdpi.com Similarly, substrates with strongly activating groups like hydroxyl (-OH) or amino (-NH2) groups are prone to rapid electrophilic aromatic substitution rather than the intended benzylic bromination. researchgate.net

Another significant challenge is over-bromination of the methyl group. The reaction can lead to the formation of the dibromomethyl product (gem-dibromide) alongside the desired monobrominated compound. clockss.org These byproducts often have similar polarities to the target molecule, making their separation via chromatography tedious and inefficient, ultimately lowering the isolated yield of the desired product. clockss.org One strategy to mitigate this is the slow, portion-wise addition of NBS to the reaction mixture, which maintains a low concentration of the brominating species and can improve the yield of the monobromo product. clockss.org

The choice of reaction conditions is crucial. In some cases, unexpected reactivity is observed. For instance, the attempted benzylic bromination of 4-morpholino-6-methylcoumarin with NBS and BPO resulted in bromination at the 3-position of the coumarin (B35378) ring, an outcome of competitive electrophilic addition to the activated heterocyclic system rather than the expected radical substitution on the methyl group. mdpi.com This highlights that the reaction outcome is a delicate balance between radical and ionic pathways, influenced by the substrate's electronic properties and the specific conditions employed. gla.ac.uk

Radical Initiated Bromination (e.g., N-Bromosuccinimide (NBS) with Radical Initiator)

Precursor-Based Synthesis of Benzofuran Scaffolds

An alternative to direct bromination is a multi-step approach where the benzofuran ring is first constructed from acyclic or simpler cyclic precursors. This strategy offers greater control and flexibility in introducing various substituents onto the benzofuran core before the final bromination step.

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are versatile and widely used starting materials for the synthesis of the benzofuran scaffold. jocpr.comresearchgate.net A common method involves the reaction of a salicylaldehyde derivative with a compound containing an activated methylene (B1212753) group adjacent to a leaving group, such as chloroacetone (B47974). researchgate.net For example, refluxing salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate yields 2-acetylbenzofuran, a precursor that can be further modified. researchgate.net

A notable method for producing 2-methylbenzofurans, the direct precursors for this compound, involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide. organic-chemistry.orgresearchgate.netnih.gov This copper-catalyzed reaction provides a direct route to the required 2-methyl-substituted benzofuran ring. organic-chemistry.orgresearchgate.netnih.gov The versatility of salicylaldehyde is further demonstrated in one-pot, multi-step reactions, such as its reaction with ethyl 2-(bromomethyl)quinoline-3-carboxylate to construct complex benzofuran-quinoline hybrids. scielo.br

| Salicylaldehyde Derivative | Reagent(s) | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Chloroacetone | K₂CO₃ | 2-Acetylbenzofuran | researchgate.net |

| Salicylaldehyde p-tosylhydrazone | Calcium Carbide (CaC₂) | CuCl | 2-Methylbenzofuran | organic-chemistry.orgresearchgate.netnih.gov |

| Substituted Salicylaldehydes | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | K₂CO₃ | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | scielo.br |

The key step in precursor-based synthesis is the cyclization reaction that forms the furan ring fused to the benzene ring. A vast array of cyclization strategies has been developed, often relying on transition metal catalysis. sioc-journal.cnrsc.orgorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. For instance, intramolecular oxidative Heck cyclizations of o-allylphenols can efficiently produce substituted benzofurans. caltech.edu Another palladium-catalyzed approach involves the oxidative annulation of phenols with internal alkynes to directly form the benzofuran system. mdpi.com The Wacker-type oxidative cyclization, which uses a palladium(II) catalyst to cyclize olefinic precursors, is also a powerful tool for constructing the benzofuran core. rsc.org

Copper-catalyzed reactions are also prevalent. As mentioned, the reaction between salicylaldehyde p-tosylhydrazones and calcium carbide is facilitated by a cuprous chloride catalyst to yield 2-methylbenzofurans. researchgate.net Other methods include the copper-catalyzed cyclization of o-alkynylphenols. rsc.org

Beyond metal catalysis, radical cyclizations offer another avenue. For example, single-electron transfer (SET) to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade to form complex benzofuran derivatives. nih.gov A classic approach involves a Williamson-type etherification of a phenol (B47542) with a haloacetate, followed by an intramolecular aldol-type condensation to close the furan ring. nih.gov

Once the 2-methylbenzofuran scaffold has been synthesized via one of the numerous cyclization methods, the final step is the introduction of the bromine atom onto the methyl group. This transformation is accomplished using the same radical-initiated bromination methodology detailed in section 2.1.1.

The substrate for this reaction is typically a 2-methylbenzofuran derivative, which has been synthesized and isolated from a precursor-based route. The reaction employs N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN, BPO) or UV light in a suitable solvent like CCl₄. mdpi.comnih.govnih.gov This benzylic bromination selectively targets the C-H bonds of the methyl group at the 2-position, converting it into the desired bromomethyl group and yielding the final this compound product. nih.gov This two-stage approach—ring formation followed by functionalization—provides a robust and adaptable pathway to the target compound and its analogues.

Cyclization Reactions for Benzofuran Ring Formation

Advanced and Novel Synthetic Strategies

The synthesis of the benzofuran ring system, a core structure in many natural products and pharmaceuticals, has evolved significantly. Modern strategies focus on improving efficiency, selectivity, and substrate scope, moving beyond classical methods. These advanced approaches are crucial for accessing complex derivatives, including those with reactive functional groups like the bromomethyl moiety at the 2-position.

Transition Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing the benzofuran nucleus. Catalysts based on palladium, copper, and nickel are particularly prominent, enabling a variety of cyclization and cross-coupling reactions.

Palladium catalysts are widely employed for synthesizing 2-substituted and 2,3-disubstituted benzofurans. nih.gov These methods often involve the coupling of phenols with various partners, followed by cyclization. A common and powerful approach is the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, which proceeds through a tandem Sonogashira coupling and a 5-endo-dig cyclization. scielo.br This strategy allows for the construction of a diverse range of 2-substituted benzofurans. grafiati.com

Another significant palladium-catalyzed method involves the oxidative annulation between phenols and alkenylcarboxylic acids, which can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity, depending on the phenol's substitution pattern. nih.gov Furthermore, palladium-catalyzed cycloisomerization of substrates like 2-(1-hydroxyprop-2-ynyl)phenols offers a route to functionalized benzofurans. researchgate.net This reaction first produces 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be isomerized or undergo nucleophilic substitution to yield 2-hydroxymethylbenzofurans and 2-alkoxymethylbenzofurans, respectively. researchgate.net Direct C-H bond functionalization catalyzed by palladium also provides a pathway to 2-substituted benzo[b]furans. organic-chemistry.org

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Tandem Sonogashira Coupling/Cyclization | 2-halophenols, terminal alkynes | Palladium complex, Copper co-catalyst | Widely used for 2-substituted benzofurans. | scielo.br |

| Oxidative Annulation | Phenols, alkenylcarboxylic acids | Palladium catalyst | Produces 2,3-disubstituted benzofurans; offers regioselectivity. | nih.gov |

| Cycloisomerization | 2-(1-hydroxyprop-2-ynyl)phenols | PdX₂ + 2KX (X = Cl, I) | Forms functionalized benzofurans in a two-step process. | researchgate.net |

| Reductive Cyclization | 1-(2-hydroxyphenyl)-propargyl alcohols | Palladium catalyst, isocyanide | Provides 2-alkyl/benzyl (B1604629) benzofurans in high yields. | organic-chemistry.org |

Copper catalysts offer an efficient and often more economical alternative to palladium for benzofuran synthesis. These reactions frequently utilize aerobic oxidation or tandem processes. A notable method is the copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes, which generates 2-(polyfluoroaryl)benzofurans in good yields. nih.gov This process involves an intramolecular C-O bond formation and a C-H activation. nih.gov

Copper catalysts also facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, yielding regioselectively substituted benzofurans. rsc.org This transformation proceeds via a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org Additionally, copper-catalyzed tandem reactions of o-hydroxy-gem-(dibromovinyl)benzenes with N-heteroarenes have been developed to synthesize 1-(2-benzofuryl)-N-heteroarenes, demonstrating broad substrate scope. rsc.org

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Tandem Reaction | 2-(2,2-dibromovinyl)phenol, polyfluoroarenes | Copper(I) catalyst | Involves intramolecular C-O bond formation and C-H activation. | nih.gov |

| Aerobic Oxidative Cyclization | Phenols, alkynes | Copper catalyst, O₂ | One-pot, regioselective synthesis of polysubstituted benzofurans. | rsc.org |

| Coupling/Cyclization | Terminal alkynes, N-tosylhydrazones from o-hydroxybenzaldehydes | Ligand-free CuBr | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Tandem Reaction | o-hydroxy-gem-(dibromovinyl)benzenes, N-heteroarenes | Copper catalyst | Efficient synthesis of 1-(2-benzofuryl)-N-heteroarenes. | rsc.org |

Nickel catalysis provides another avenue for the synthesis of benzofuran derivatives, often with unique reactivity. thieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is an effective method for producing benzofuran derivatives. organic-chemistry.org This approach demonstrates good tolerance for various functional groups. organic-chemistry.org

Furthermore, nickel catalysts can be used for the intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using molecular oxygen as the oxidant, to afford 3-aryl benzofurans in good to excellent yields. rsc.org A particularly relevant precursor synthesis involves the preparation of 2-(methoxymethyl)benzofuran, which can be achieved from benzofuran via lithiation and subsequent reaction with an appropriate electrophile. scholaris.ca Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C–F bond activation also provides a route to 2-arylbenzofurans under mild conditions. beilstein-journals.org

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Nucleophilic Addition | Aryl halides with ketone group | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-Phen, Zn powder | Good functional group tolerance for benzofuran derivatives. | organic-chemistry.org |

| Intramolecular Dehydrogenative Coupling | ortho-alkenyl phenols | Nickel catalyst, O₂ | Synthesizes 3-aryl benzofurans. | rsc.org |

| C-F Bond Activation | 2-fluorobenzofurans, arylboronic acids | Ni(cod)₂, PCy₃ | Allows for late-stage functionalization to form 2-arylbenzofurans. | beilstein-journals.org |

Copper-Catalyzed Reactions

Metal-Free Cyclization Reactions

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. These methods often rely on base-mediated or reagent-mediated cyclizations. A facile transition-metal-free protocol involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. researchgate.netrsc.org Using a simple base like cesium carbonate (Cs₂CO₃) under mild conditions, various 2-aryl and 2-alkyl substituted benzofurans can be obtained in good to excellent yields. researchgate.netrsc.org

Another innovative metal-free approach is the base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes/ketones with 2-nitrobenzyl halides. rsc.org This reaction proceeds through O-benzylation followed by an intramolecular arylogous nitroaldol (Henry) condensation to access a wide range of 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.org Hypervalent iodine reagents can also mediate the cyclization of ortho-hydroxystilbenes to provide 2-arylbenzofurans. organic-chemistry.org

| Method | Substrates | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Base-Catalyzed Intramolecular Cyclization | 2-ynylphenols | Cs₂CO₃ | Mild, efficient, and practical for 2-substituted benzofurans. | researchgate.netrsc.org |

| Intramolecular Arylogous Nitroaldol Condensation | Salicylaldehydes, 2-nitrobenzyl halides | DBU | Transition-metal-free route to 2-(2-nitroaryl)benzofurans. | rsc.org |

| [4 + 1] Annulation | para-Quinone methides, bromonitromethane (B42901) | DDQ | Mild, metal-free synthesis of functionalized 2,3-dihydrobenzofurans. | rsc.org |

| Hypervalent Iodine-Mediated Cyclization | ortho-hydroxystilbenes | PhI(OAc)₂ | Convenient metal-free synthesis of 2-arylbenzofurans. | organic-chemistry.org |

One-Pot Synthetic Procedures

A one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans has also been reported, providing versatile intermediates for natural product synthesis without the need for protecting groups. nih.gov Similarly, a facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a [4 + 1] annulation of para-quinone methides and bromonitromethane under mild, metal-free conditions. rsc.org The synthesis of 2-(2-nitrophenyl)benzofuran can also be performed as a one-pot process starting from salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene, which is more efficient than the stepwise approach. rsc.org

| Method | Substrates | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis/Cyclization | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, salicylaldehydes | K₂CO₃, then KOH | 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids | scielo.br |

| Protecting-Group-Free Synthesis | Substituted phenols | Not specified | 2-bromo-6-hydroxybenzofurans | nih.gov |

| [4 + 1] Annulation/Oxidation | para-Quinone methides, bromonitromethane | DDQ | 2,3-dihydrobenzofurans | rsc.org |

| O-Alkylation/Intramolecular Condensation | Salicylaldehyde, 1-(bromomethyl)-2-nitrobenzene | DBU | 2-(2-nitrophenyl)benzofuran | rsc.org |

| C-C Coupling/C-Si Cleavage/Tandem Cyclization | (trimethylsilyl)acetylene, iodoarenes, 2-iodophenol (B132878) | 10% Pd/C-CuI-PPh₃-Et₃N, then K₂CO₃ | 2-substituted benzofurans | grafiati.com |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and green methodology for the construction of benzofuran rings. These methods offer a facile, often one-pot, and environmentally friendly alternative to traditional chemical synthesis by avoiding harsh reagents and reaction conditions. acs.orgarchivepp.com The core principle generally involves the anodic oxidation of phenolic precursors, most commonly catechols or hydroquinones, to generate highly reactive intermediates like ortho- or para-benzoquinones in situ. These intermediates then readily participate in subsequent reactions with suitable nucleophiles to form the benzofuran scaffold. researchgate.net

A prevalent strategy is the electrochemical oxidation of catechols in the presence of carbon-centered nucleophiles. acs.org For instance, the electrooxidation of various 3-substituted catechols in an aqueous sodium acetate (B1210297) solution containing dimedone (a β-diketone) leads to the formation of benzofuran derivatives. acs.orgnih.gov The process involves the initial two-electron oxidation of the catechol to the corresponding o-benzoquinone. This is followed by a Michael addition reaction with the nucleophile and subsequent intramolecular cyclization and dehydration to yield the final benzofuran product. researchgate.netnih.gov These electrosyntheses can be efficiently performed in an undivided cell using simple graphite (B72142) rod or carbon paste electrodes under constant current, often resulting in high yields and purity of the products which can be isolated by simple filtration. acs.orgresearchgate.netnih.gov

The versatility of this method is demonstrated by its compatibility with a range of nucleophiles. Besides β-diketones, other active methylene compounds, such as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, have been successfully employed. nih.govjst.go.jp Furthermore, the electrochemical approach has been extended to the reaction of electrochemically generated quinone-imines with cyanoacetate (B8463686) derivatives, providing a catalyst-free and rapid synthesis of novel benzofuran derivatives under mild conditions. archivepp.com The use of aqueous or mixed aqueous-organic solvent systems further enhances the green credentials of these electrochemical methods. archivepp.comresearchgate.net

Table 1: Examples of Electrochemical Synthesis of Benzofuran Analogues

| Starting Materials (Catechol/Nucleophile) | Electrode/Cell Type | Solvent/Electrolyte | Product Yield | Reference |

| Catechol & Dimedone | Graphite Anode / Undivided Cell | Water / Sodium Acetate | 95% | researchgate.net |

| 3-Methylcatechol & Dimedone | Graphite Anode / Undivided Cell | Water / Sodium Acetate | 92% | acs.org |

| 4-tert-Butylcatechol & Dimedone | Graphite Anode / Undivided Cell | Water / Sodium Acetate | 94% | acs.org |

| Catechol & 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione | Carbon Rod / Undivided Cell | Water | High | nih.govjst.go.jp |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine & Ethyl Cyanoacetate | Carbon Electrodes / Undivided Cell | Water-Ethanol / Phosphate Buffer | Good | archivepp.com |

Rearrangement-Based Syntheses of Benzofurans

Rearrangement reactions provide unique and often elegant pathways to the benzofuran core, transforming readily available precursors into the desired heterocyclic system. These methods can involve skeletal reorganizations that would be difficult to achieve through standard cyclization strategies.

An unconventional but effective rearrangement involves the conversion of a benzopyran scaffold to a benzofuran. nih.gov In one reported synthesis, the reaction of 3-bromo-6-methyl-4-morpholinocoumarin with substituted piperazines, intended to produce coumarin derivatives, unexpectedly led to the formation of (4-substituted-piperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanone derivatives. This rearrangement from a benzopyran to a benzofuran occurred under moderate reflux conditions, offering a novel and practical route to biologically relevant benzofurans. nih.govmdpi.com

The Curtius rearrangement has also been strategically employed for the synthesis of functionalized benzofurans. acs.org This strategy allows for the introduction of a nitrogen-containing substituent at the C2 position. The synthesis of 3-aryl-2-arylamidobenzofurans, for example, can be accomplished in a multi-step sequence starting from benzofuran-2-carboxylic acids via a Curtius rearrangement. acs.org

Another significant rearrangement-based approach utilizes chalcones as starting materials. A method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans was developed based on the rearrangement of a protected 2-hydroxychalcone. nih.gov The key step involves the transformation of the chalcone (B49325) into a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be selectively converted into either 3-acylbenzofurans under basic conditions or 3-formylbenzofurans using p-toluenesulfonic acid in a specific solvent like (CF₃)₂CHOH. nih.gov Similarly, cascade reactions involving a Fries-type O→C rearrangement have been reported. For instance, the reaction of 6-acetoxy-β-pyrones with phenols can initiate a cascade of transacetalisation, Fries-type rearrangement, Michael addition, and ring-opening aromatisation to afford 2-benzofuranyl-3-hydroxyacetones. rsc.org Other methodologies include the rearrangement of 2-hydroxybenzophenones. scielo.br

Flow Chemistry Applications in Benzofuran Synthesis

Flow chemistry has become an increasingly important technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, scalability, and reaction control over traditional batch processes. mdpi.comrsc.orgsioc-journal.cn The application of flow chemistry to the synthesis of benzofurans and related heterocyclic structures enables reactions that may be hazardous or inefficient in batch mode. rsc.org

Continuous flow reactors, such as microreactors or tube-in-tube systems, allow for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This is particularly beneficial for handling hazardous reagents or intermediates. For example, photochemical carbonylations using pressurized carbon monoxide gas, a hazardous substance, can be performed safely in a tube-in-tube flow reactor to synthesize benzofuran precursors. rsc.org The enhanced mixing and superior heat and mass transfer in flow reactors can lead to improved reaction yields and selectivity. mdpi.com

Flow chemistry is also highly amenable to automation and multi-step "telescoped" syntheses, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. mdpi.com An example is the development of a telescoped hybrid batch-flow synthesis for 2-butylbenzofuran. researchgate.net Similarly, a flow process was developed for a key spiro[benzofuran-2,4′-piperidine] building block, mitigating the safety concerns associated with certain oxidation steps when performed in batch. acs.org The technology is also compatible with various synthetic techniques, including photochemistry and electrochemistry, further expanding its utility. rsc.orgrsc.org For instance, flow photochemistry allows for more uniform irradiation of the reaction mixture, which is crucial when dealing with highly reactive species, and can lead to the discovery of new reactivity. rsc.org

Stereoselective Synthesis of Chiral Benzofuran Derivatives

The development of stereoselective methods for the synthesis of chiral benzofuran derivatives is of great interest due to the prevalence of such motifs in biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

One powerful approach involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For example, an asymmetric [4 + 2] cyclization between azadienes derived from 3-amino-2-aroylbenzofurans and azlactones has been achieved using a chiral Cinchona squaramide catalyst. This method affords complex benzofuran-fused N-heterocycles containing an α,α-disubstituted amino acid unit in high yields with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). acs.org

Enzymatic resolution is another effective strategy for obtaining enantiopure benzofuran precursors. Racemic mixtures of key intermediates can be resolved into their constituent enantiomers using enzymes like lipases. This technique was applied in the stereoselective synthesis of benzofuran-substituted dihydropyran derivatives. yyu.edu.tr In this process, racemic 2-benzofuranyl-substituted homoallylic alcohols were resolved through enzymatic acylation, yielding enantiopure acetates and the corresponding unreacted alcohols with high enantiomeric excess (80-99% ee). These chiral building blocks were then converted to the target chiral dihydropyrans via ring-closing metathesis. yyu.edu.tr

The use of chiral auxiliaries is another established method. Chiral N-tert-butanesulfinyl imines, for instance, are versatile intermediates in the asymmetric synthesis of a wide range of nitrogen-containing heterocycles and can be applied to the construction of chiral benzofuran derivatives. beilstein-journals.org These strategies, including asymmetric catalysis, enzymatic resolutions, and the use of chiral auxiliaries, are crucial for accessing the specific stereoisomers of benzofuran derivatives required for pharmacological and other applications. acs.orgyyu.edu.trdntb.gov.ua

Reactivity and Derivatization of 2 Bromomethyl Benzofuran

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 2-position of the benzofuran (B130515) ring is susceptible to nucleophilic attack, making it a valuable handle for introducing a variety of functional groups. This reactivity is characteristic of benzylic halides, where the bromine atom is a good leaving group.

Formation of Ethers (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of 2-(bromomethyl)benzofuran, this reaction allows for the introduction of an alkoxy group at the methylene (B1212753) position. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. wikipedia.orgmasterorganicchemistry.com

A notable application of this reaction is the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br In this multi-step, one-pot synthesis, the Williamson ether synthesis is the initial step, where 2-(bromomethyl)quinoline-3-carboxylate reacts with various substituted salicylaldehydes to form an ether linkage. scielo.br This is followed by hydrolysis and intramolecular cyclization to yield the final products. scielo.br

The general conditions for a Williamson ether synthesis involving this compound would typically involve reacting it with an alcohol in the presence of a strong base, such as sodium hydride (NaH), to generate the alkoxide in situ. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents often favoring the SN2 pathway.

Reactions with Nitrogen-Containing Nucleophiles

The bromomethyl group of this compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding aminoalkyl derivatives. vulcanchem.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

For instance, 2-benzoyl-3-(bromomethyl)-1-benzofuran has been shown to react with dimethylamine (B145610) and 1-methylpiperazine (B117243) to yield the corresponding alkylation products. grafiati.com Similarly, the reaction of 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran with 2-aminopyridine (B139424) resulted in the formation of both the expected pyridinium (B92312) salt and the N-alkylated product, indicating that both the ring nitrogen and the amino group can act as nucleophiles. clockss.org

Palladium-catalyzed nucleophilic substitution has also been employed to synthesize 2-(aminomethyl)benzofurans. unicatt.it In this approach, benzofuran-2-ylmethyl acetates react with various nitrogen-based nucleophiles, including 1-alkyl, aryl, and benzyl (B1604629) piperazines, as well as mono- and dialkylamines and N-alkylanilines, in the presence of a palladium catalyst and a ligand. unicatt.it

Cross-Coupling Reactions at the Benzofuran Core

While the bromomethyl group provides a site for nucleophilic substitution, the benzofuran core itself can be functionalized through cross-coupling reactions, particularly when a halogen is present on the aromatic ring. These reactions are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.comorganic-chemistry.org This reaction can be applied to benzofuran derivatives to introduce aryl or vinyl groups.

For example, 2-(4-bromophenyl)benzofuran (B12281498) can undergo a Suzuki coupling with various arylboronic acids in the presence of a palladium(II) catalyst and potassium carbonate in an ethanol-water mixture to produce 2-arylbenzo[b]furan derivatives. nih.gov Similarly, the bromomethyl group of methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate can serve as a handle for Suzuki coupling with boronic acids to generate biaryl structures. vulcanchem.com The regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has also been achieved via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, highlighting the preferential reaction at the aryl halide position over the benzyl halide. d-nb.info

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgrsc.org This reaction is useful for the vinylation of aryl halides.

In the context of benzofuran synthesis, an intramolecular Heck reaction of 2-iodophenol (B132878) allyl ethers has been used to prepare 3-alkylbenzofurans. nih.gov While direct examples of Heck reactions on the benzofuran core of this compound are less common in the provided context, the presence of a bromo substituent on the benzofuran ring would make it a suitable substrate for such a transformation. For instance, 2-bromobenzofuran (B1272952) can be coupled with an alkene via a Heck reaction to yield a 2-vinylbenzofuran. nih.gov

Further Functionalization of the Benzofuran Ring System

Beyond the primary reactions discussed, the benzofuran ring system of this compound and its derivatives can undergo further functionalization. The specific reactions depend on the substituents present on the ring.

For instance, the presence of a bromine atom on the benzofuran ring, as in 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, allows for cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl or amino groups, respectively, at the C5 position. The acetyl group at the C2 position is also susceptible to nucleophilic substitution.

Furthermore, the benzofuran ring itself can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents. smolecule.com For example, the chloro substituent in 3-(bromomethyl)-2-chloro-1-benzofuran (B2976029) can facilitate further electrophilic substitutions on the benzofuran ring. smolecule.com

Bromination at Other Positions (e.g., C-3)

Cascade and Domino Reactions Involving this compound Analogues

The reactivity of this compound and its analogues makes them excellent candidates for participating in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient pathway to complex molecular architectures from relatively simple starting materials.

A notable example is a Brønsted acid-mediated cascade reaction to access 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene. nih.gov Although not directly involving this compound as a starting material, this reaction highlights the utility of cascade processes in synthesizing related bromo-functionalized benzofurans.

In another instance, a phosphine-catalyzed domino assembly of six units of 2-(bromomethyl)acrylates resulted in the formation of polyalkenyl adducts containing two cyclohexenyl rings. researchgate.netacs.org This complex transformation involves the formation of seven carbon-carbon bonds and four stereocenters in a highly regio- and stereocontrolled manner. While this example uses an acrylate (B77674) analogue, the underlying reactivity principles of the bromomethyl group are relevant.

Furthermore, Lewis acid-mediated domino reactions of aryl/heteroaryl methyl bromides, including 3-(bromomethyl)benzofuran, with various arenes and heteroarenes have been developed to synthesize π-conjugated annulated carbazole (B46965) derivatives. rsc.org These reactions proceed through a Friedel-Crafts alkylation followed by an intramolecular cyclization cascade.

Reaction Mechanisms and Pathways

The reactions involving this compound and its analogues proceed through a variety of well-defined mechanistic pathways.

In the case of introducing heteroatomic functionalities via radical coupling, the mechanism is initiated by a single-electron transfer (SET) from a heteroatom-centered anion (acting as a super-electron-donor) to a 2-iodoaryl allenyl ether. nih.gov This generates a phenyl radical which then undergoes cyclization with the allenyl group to form a benzofurylmethyl radical. This radical intermediate is then coupled with a heteroatom-centered radical to yield the final 3-functionalized benzofuran product. nih.gov

The phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates is proposed to initiate with the conjugate addition of the phosphine (B1218219) to the acrylate, followed by bromide elimination to form a phosphonium (B103445) ylide. acs.org A subsequent series of conjugate additions and eliminations, followed by intramolecular Diels-Alder cycloadditions, leads to the final complex bicyclic structure. acs.org

The Lewis acid-mediated domino reaction to form carbazoles commences with a Friedel-Crafts alkylation of an arene or heteroarene with the bromomethyl-functionalized indole (B1671886) or benzofuran. rsc.org This is followed by a thermal 1,5-hydrogen shift to generate a triene intermediate, which then undergoes electrocyclization and subsequent aromatization to afford the annulated carbazole product. rsc.org

A transition metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes/ketones with 2-nitrobenzyl halides has been developed to access 2-(2-nitroaryl)benzofuran derivatives. The proposed mechanism involves an initial O- or N-benzylation followed by an intramolecular arylogous nitroaldol (Henry) condensation. rsc.org

Chemical Compounds Mentioned

Applications of 2 Bromomethyl Benzofuran in the Synthesis of Complex Molecules

Building Block for Pharmaceuticals and Agrochemicals

The benzofuran (B130515) nucleus is a prominent scaffold in numerous natural and synthetic compounds with significant biological activities. nih.govnih.gov The utility of 2-(bromomethyl)benzofuran as a building block stems from its ability to readily couple with other molecules, forming the structural backbone of various therapeutic agents. cymitquimica.com Its application spans a wide range of medicinal chemistry fields, from antiarrhythmic to anticancer and antimicrobial agents. mdpi.comnih.govmdpi.com

The benzofuran moiety is a core component of several antiarrhythmic drugs, most notably Amiodarone. mdpi.comnewdrugapprovals.org Amiodarone is a highly effective agent for treating various cardiac dysrhythmias. nih.govnewdrugapprovals.org Synthetic routes to Amiodarone and its analogues rely on the construction of a substituted benzofuran core. newdrugapprovals.org While classic syntheses may start from different precursors, the functionalization of the benzofuran ring is a critical step. newdrugapprovals.orggoogle.com

Researchers have also focused on developing new benzofuran derivatives as alternatives to Amiodarone to mitigate its associated toxicity. nih.gov For instance, a series of benzofuran derivatives were designed as thyroid hormone receptor antagonists, which is believed to be one of the mechanisms behind Amiodarone's antiarrhythmic action. nih.gov The reactive nature of intermediates like this compound is crucial for synthesizing such novel analogues, allowing for the systematic modification of the core structure to optimize efficacy and safety profiles. Furthermore, certain benzofuran derivatives have been found to exhibit synergistic antifungal activity when combined with Amiodarone. mdpi.comscispace.com

The benzofuran scaffold is a key structural element in a multitude of compounds investigated for their anticancer properties. nih.govmdpi.com Research has consistently shown that halogenated derivatives, particularly those with bromoalkyl groups like this compound, exhibit significant cytotoxic activity against various cancer cell lines. nih.govmdpi.comresearchgate.net The presence of bromine in the molecule often enhances its antitumor effect. nih.govresearchgate.net

Studies have identified specific bromomethyl benzofuran derivatives with potent and selective anticancer activity. For example, some 2-acetyl-3-(bromo)methyl benzofurans displayed selective toxicity towards leukemia cancer cells (K562). researchgate.net A particularly promising agent, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated high selective toxicity against leukemic cell lines K562 and HL-60. mdpi.com The mechanism of action for some of these active benzofurans involves the induction of apoptosis, with tubulin identified as a key molecular target. mdpi.comresearchgate.net The bromomethyl group serves as a reactive site for further derivatization, enabling the synthesis of compounds with improved potency and selectivity. tandfonline.com

Table 1: Examples of Anticancer Benzofuran Derivatives

| Compound Name | Target Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| 2-Acetyl-3-(bromo)methyl benzofuran derivatives | Leukemia (K562) | Selective cytotoxic effect. | researchgate.net |

| 1,1′-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Leukemia (K562, HL-60) | Highly selective toxicity; IC50 of 5.0 µM (K562) and 0.1 µM (HL-60). | mdpi.com |

| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | Human Hepatocellular Carcinoma (HCC) | Inhibited cell growth and induced apoptosis. | nih.gov |

Benzofuran derivatives have been extensively explored for their potential as antimicrobial agents, including activity against pathogenic fungi and Mycobacterium tuberculosis. nih.govnih.gov Natural benzofurans such as Cicerfuran are known for their antifungal properties. nih.gov Synthetic efforts have leveraged the benzofuran scaffold to create novel compounds with enhanced activity. For example, benzofuran-triazole hybrids have been designed as inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. mdpi.com

In the realm of antitubercular research, benzofuran derivatives have shown promise as inhibitors of key mycobacterial enzymes. nih.gov Some have been identified as inhibitors of DNA gyrase B in M. tuberculosis. nih.gov Additionally, 2,3-diaryl benzofuran hybrids have been synthesized and screened, with some derivatives showing significant activity against the M. tuberculosis H37Ra avirulent strain. nih.gov The synthesis of these complex molecules often involves intermediates like benzofuran-oxadiazole hybrids, highlighting the modularity provided by reactive building blocks. researchgate.net Chalcone (B49325) derivatives containing a hydroxyphenyl group have also demonstrated good to moderate antitubercular activity against both virulent and attenuated strains of M. tuberculosis.

The benzofuran structure is integral to certain classes of antihypertensive drugs. rsc.orgrsc.org A notable example is Saprisartan, an angiotensin II receptor antagonist used to treat hypertension and heart failure. rsc.orggoogle.com The synthesis of Saprisartan and its analogues involves the creation of a complex 2-arylbenzofuran structure. rsc.org

A key step in a reported formal synthesis of Saprisartan involves the use of a bromomethyl benzofuran derivative. drugfuture.com Specifically, a precursor molecule, N-[2-(3-bromo-5-methylbenzofuran-2-yl)phenyl]carbamic acid tert-butyl ester, is brominated using N-bromosuccinimide (NBS) to introduce the reactive bromomethyl group, which is a critical step for subsequent elaborations to build the final drug molecule. drugfuture.com More recent, transition-metal-free synthetic strategies have been developed to access advanced key intermediates of Saprisartan, demonstrating the continued importance of benzofuran chemistry in developing cardiovascular drugs. rsc.orgrsc.org

Benzofuran derivatives are a significant class of compounds investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govnih.govmdpi.com The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. unito.it

The reactive bromomethyl group on the benzofuran ring is an excellent anchor point for synthesizing these inhibitors. In one approach, this compound was reacted with tacrine (B349632) derivatives to create novel tacrine-benzofuran hybrids. unito.it One of these hybrids emerged as a highly potent and selective inhibitor of human AChE. unito.it In another study, a series of benzofuran-based N-benzylpyridinium derivatives were synthesized as potent AChE inhibitors, with one compound showing an IC50 value of 4.1 nM, making it significantly more potent than the standard drug Donepezil. nih.gov These examples underscore the strategic importance of this compound as a starting material for creating diverse and powerful cholinesterase inhibitors. nih.govnih.gov

Table 2: Benzofuran-Based Acetylcholinesterase (AChE) Inhibitors

| Compound Class | Synthetic Precursor | Potency (IC50) | Reference |

|---|---|---|---|

| Benzofuran-based N-benzylpyridinium derivatives | 4-(Bromomethyl)pyridine followed by N-benzylation | 4.1 nM (most active compound) | nih.gov |

| Tacrine-benzofuran hybrids | This compound | 0.86 nM (for human AChE) | unito.it |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halides | Benzofuran-2-carboxamides | 0.054-2.7 µM (for Butyrylcholinesterase) | nih.gov |

Synthesis of Antihypertensive Agents (e.g., Saprisartan)

Precursor for Materials Science Applications

Beyond its biomedical applications, this compound and related furan (B31954) compounds serve as valuable precursors in materials science. cymitquimica.comscbt.com The ability to form complex molecular architectures makes these compounds suitable for developing novel materials with specific properties. scbt.com Research has shown that certain 2-(2-nitroaryl)benzofuran derivatives, synthesized from precursors related to this compound, can exhibit light-emitting properties. rsc.org This suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The versatility of the benzofuran scaffold, combined with the reactive handle provided by the bromomethyl group, allows for the systematic tuning of electronic and photophysical properties, which is a key aspect of modern materials research. cymitquimica.comrsc.org

Light-Emitting Properties of Derived Compounds

Benzofuran derivatives are recognized as a class of "pure" blue-emitting moieties, exhibiting high photoluminescence and good quantum yields. mdpi.com These characteristics make them suitable for applications in electroluminescent materials, sensors, and lasers. mdpi.com The light-emitting properties of compounds derived from this compound are of significant interest for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govingentaconnect.com

The fluorescence quantum yields of benzofuran derivatives are highly dependent on their molecular structure. mdpi.com For instance, the introduction of a carbomethoxy group on the furan ring can lead to high quantum yields, with some compounds exhibiting values between 41% and 55%. mdpi.com The emission spectra of these derivatives typically show a structured band in the 305–370 nm region, indicative of a planar molecular structure. mdpi.com

Research into multifunctional benzo mdpi.comlookchem.comthieno[3,2-b]benzofuran derivatives has shown that these compounds can exhibit both high carrier mobility and strong luminescence. acs.orgnih.gov For example, 2,7-diphenylbenzo mdpi.comlookchem.comthieno[3,2-b]benzofuran (BTBF-DPh) has demonstrated strong blue emission with a high photoluminescence quantum yield (PLQY) of 57.0%. acs.orgnih.gov OLEDs fabricated with BTBF-DPh as the emissive layer have shown a maximum current efficiency of 2.96 cd A⁻¹ and an external quantum efficiency of 4.23%. acs.orgnih.gov

Intermediates for Complex Heterocyclic Systems

This compound is a key intermediate in the synthesis of various complex heterocyclic systems. Its reactive bromomethyl group allows for the facile introduction of the benzofuran moiety into larger, more complex structures, leading to the creation of novel compounds with potential biological and material science applications. nih.govscielo.brnih.gov

Quinoline-Benzofuran Hybrids

The synthesis of quinoline-benzofuran hybrids often utilizes 2-(halomethyl)quinolines as starting materials, which can react with salicylaldehydes to form the desired hybrid structures. scielo.brresearchgate.netclockss.org A one-pot, three-step reaction involving the in situ formation of an ether via a Williamson reaction, followed by hydrolysis and intramolecular cyclization, is a common and efficient method for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This approach is valued for its use of inexpensive reagents and mild reaction conditions. scielo.brbeilstein-journals.org

The combination of quinoline (B57606) and benzofuran scaffolds, both of which are biologically privileged, has been explored for developing new therapeutic agents. scielo.org.za For instance, quinoline-benzofuran hybrids have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. scielo.org.za

Thiazole (B1198619) and Oxadiazole Derivatives

The synthesis of thiazole and oxadiazole derivatives incorporating a benzofuran moiety often involves the use of this compound as a key building block. For example, 2-(bromomethyl)-1H-benzimidazole can be reacted with thiourea (B124793) to form an aminothiazole derivative, which can then be further functionalized. mdpi.com

Benzofuran-triazole derivatives have been synthesized using both conventional and green chemistry methods, such as ultrasound and microwave-assisted protocols. researchgate.net These methods have been shown to increase reaction yields and reduce reaction times. researchgate.net The resulting hybrid molecules are of interest for their potential biological activities. nih.govresearchgate.net

Indole (B1671886) Derivatives

This compound can be utilized in the synthesis of indole derivatives through various synthetic strategies. One approach involves a transition metal-free protocol for the synthesis of 2-(2-nitroaryl)benzofuran/indole derivatives via O-/N-alkylation followed by an intramolecular arylogous nitroaldol condensation. rsc.org This method offers a convenient and facile route to a diverse range of these hybrid molecules. rsc.org

Another novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives starts from ortho-substituted phenylacetic acids. researchgate.net This straightforward procedure provides access to a variety of substituted derivatives. researchgate.net The synthesis of both indoles and benzofurans can also be achieved through a cascade Sonogashira alkynylation–cyclization sequence, highlighting the versatility of these synthetic approaches. beilstein-journals.org

Computational Studies and Mechanistic Insights

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, particularly those employing quantum mechanics, are instrumental in understanding the reactivity and electronic properties of benzofuran (B130515) derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been utilized to investigate the electronic and structural properties of benzofuran derivatives. These calculations help in understanding the charge distribution, molecular geometry, and reactivity of the molecules. For instance, DFT studies have been performed on various substituted benzofurans to analyze their vibrational and electronic properties in the ground state. sigmaaldrich.com Theoretical calculations on 2-phenylbenzofuran (B156813) derivatives using DFT with the GGA-PBE functional have been shown to provide a good agreement between predicted and experimental results regarding molecular geometry. physchemres.org Such studies are crucial for understanding how substituents, like the bromomethyl group, influence the electronic structure and, consequently, the biological activity of the benzofuran core. physchemres.org The placement of a halogen atom on an alkyl chain, such as in 2-(bromomethyl)benzofuran, has been shown to result in pronounced cytotoxic activity, a phenomenon that can be explored through computational charge analysis. researchgate.netmdpi.com

| Computational Method | Basis Set | Application | Reference |

| DFT/GGA-PBE | 6-31G(d,p) | Geometry optimization and property calculation of 2-phenylbenzofuran derivatives. | physchemres.org |

| DFT | Not Specified | Study of vibrational and electronic properties of 2-(bromoacetyl)benzo(b)furan. | sigmaaldrich.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-protein complexes over time. For benzofuran derivatives identified as potential inhibitors, MD simulations can confirm the stability of their interactions within the active site of a target protein. researchgate.net For example, after identifying potential inhibitors through molecular docking, MD simulations can assess the stability of the complex, as demonstrated in studies of benzofuran derivatives with various protein targets. researchgate.net These simulations provide insights into the conformational changes and key interactions that stabilize the ligand in the binding pocket, which is crucial for predicting the efficacy of a potential drug molecule. researchgate.netresearchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a macromolecular target.

Ligand-Protein Interactions (e.g., Tubulin, Kinases)

Molecular docking studies have been instrumental in identifying and characterizing the interactions between brominated benzofuran derivatives and their protein targets, notably tubulin and various kinases. researchgate.netnih.gov For instance, research has shown that certain benzo[b]furan derivatives, including those with a bromomethyl group, bind to the colchicine (B1669291) binding pocket of tubulin. researchgate.netnih.gov The stability of these complexes is reported to be maintained primarily through hydrophobic interactions. researchgate.netnih.gov

Similarly, benzofuran derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. tandfonline.comresearchgate.net Docking studies have revealed that these compounds can effectively fit into the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2). tandfonline.com The interactions often involve the formation of hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site.

A study on novel benzo[b]furans identified tubulin as a molecular target, with docking results suggesting that compounds like 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone bind to the colchicine site, leading to the inhibition of tubulin polymerization and G2/M cell cycle arrest. researchgate.netnih.gov

| Ligand | Protein Target | Key Findings | Reference |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Tubulin | Binds to the colchicine binding pocket, stabilized by hydrophobic interactions. | researchgate.netnih.gov |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Tubulin | Binds to the colchicine binding pocket, stabilized by hydrophobic interactions. | researchgate.netnih.gov |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | Adopt the common binding pattern of type II inhibitors. | tandfonline.com |

| Bromomethyl-substituted benzofuran (MCC1019) | PLK1 PBD | Key interactions with Tryptophan 414 and Histidine 538 are crucial for activity. | semanticscholar.org |

Structure-Activity Relationship (SAR) Analysis of Benzofuran Derivatives

Structure-Activity Relationship (SAR) analysis is critical for optimizing the therapeutic potential of lead compounds by identifying the chemical moieties responsible for their biological activity.

For benzofuran derivatives, SAR studies have consistently highlighted the significance of the substituents on the benzofuran core. researchgate.netmdpi.comgrafiati.com A key finding is that the presence of a bromine atom, particularly when attached to a methyl or acetyl group on the benzofuran system, tends to increase the cytotoxicity of the compounds. researchgate.netmdpi.comgrafiati.com

Specifically, the arrangement of substituents is crucial; for example, an acetyl group at the 2-position and a bromomethyl group at the 3-position can determine the activity and selectivity of the compound. mdpi.com The position of the halogen is also of great importance, with substitutions on alkyl or acetyl chains often being more effective than direct attachment to the benzofuran ring. mdpi.comsemanticscholar.org This is exemplified by electron-rich bromomethyl-substituted benzofurans, which have shown pronounced cytotoxic activity. researchgate.netmdpi.com

SAR studies have also indicated that substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic groups are important for the cytotoxic activity and selectivity of these compounds against cancer cells. mdpi.com These analyses provide a rational basis for the further design and synthesis of more potent and selective benzofuran-based therapeutic agents.

Green Chemistry Principles in the Context of 2 Bromomethyl Benzofuran Synthesis

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for benzofuran (B130515) derivatives, including those with a bromomethyl group at the 2-position, is an active area of research. Traditional methods often involve multi-step syntheses with harsh reagents and stoichiometric amounts of brominating agents. In contrast, modern approaches aim for one-pot reactions and the use of more environmentally friendly reagents and conditions.

A notable strategy involves the transition metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes or ketones with 2-nitrobenzyl halides. rsc.org This method allows for the construction of the benzofuran ring system through an O-alkylation followed by an intramolecular arylogous nitroaldol condensation. rsc.orgnih.gov While this specific example leads to 2-(2-nitroaryl)benzofurans, the underlying principle of designing cascade reactions to build molecular complexity in a single step is a cornerstone of sustainable synthesis. rsc.org

Electrochemical methods also present a green alternative for the synthesis of benzofuran derivatives. archivepp.com These methods can often be performed in aqueous solutions or mixed aqueous-organic systems, reducing the reliance on volatile organic solvents. archivepp.comresearchgate.net Electrochemical synthesis can proceed under mild conditions, often without the need for external catalysts, and can offer high atom economy. archivepp.com For instance, the electro-oxidation of catechols in the presence of 1,3-dicarbonyl compounds leads to the formation of benzofuran derivatives through a Michael addition/ring closure sequence. researchgate.net

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry, often leading to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. rsc.org

Atom Economy and Efficiency in Reactions

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently more sustainable as they generate less waste.

In the context of 2-(bromomethyl)benzofuran synthesis, achieving high atom economy means maximizing the incorporation of atoms from the starting materials into the final product. Addition and cycloaddition reactions are ideal in this regard. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization represents an atom-economic approach to substituted benzofurans. organic-chemistry.org

The bromination step itself is a key area for improving atom economy. Traditional bromination using elemental bromine (Br₂) has a 100% atom economy in theory, but in practice, it often requires excess reagent and can lead to the formation of hydrogen bromide (HBr) as a byproduct, which needs to be neutralized, thus generating salt waste. The use of N-bromosuccinimide (NBS) is a common alternative for allylic and benzylic brominations. mdpi.commdpi.com While NBS is a solid and easier to handle than bromine, its atom economy is lower as the succinimide (B58015) portion becomes a byproduct.

To enhance efficiency, researchers focus on optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of side products and the need for extensive purification, which consumes resources and generates waste. rsc.org

Solvent Selection and Minimization of Hazardous Waste

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of chemical waste. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recyclable.

In the synthesis of benzofuran derivatives, a variety of solvents are employed. For instance, the bromination of benzofuran precursors has been carried out in carbon tetrachloride (CCl₄), which is now recognized as a hazardous and ozone-depleting substance and its use is highly restricted. mdpi.commdpi.com Safer alternatives are actively being sought. Acetonitrile and ethanol (B145695) have been used in some bromination reactions. mdpi.commdpi.com

Recent studies have explored the use of more benign solvents. For example, a one-pot reaction for the synthesis of 2-(2-nitrophenyl)benzofuran was optimized using toluene, which was found to be a superior solvent for this particular transformation compared to more polar aprotic solvents like DMF. rsc.org The use of aqueous systems, often in combination with a co-solvent like ethanol, is a particularly attractive green approach, especially in electrochemical syntheses. archivepp.comresearchgate.net This not only reduces the reliance on volatile organic compounds but can also simplify product isolation, as many organic products will precipitate from the aqueous medium. researchgate.net

The minimization of hazardous waste is also addressed by developing reaction protocols that are "catalyst-free" or use recyclable catalysts, thus avoiding the generation of waste from stoichiometric reagents and catalyst removal processes. archivepp.com

Catalyst Design and Reusability (e.g., Nanocatalysts)

Catalysis is a fundamental pillar of green chemistry. Catalysts, by definition, are not consumed in a reaction and can facilitate transformations with high efficiency and selectivity under milder conditions, reducing energy consumption and waste. The design of novel and reusable catalysts is a key area of innovation.

While some modern benzofuran syntheses are designed to be catalyst-free, many efficient methods rely on transition metal catalysts, particularly palladium and copper. nih.govorganic-chemistry.org A significant challenge with homogeneous catalysts is their separation from the product and subsequent reuse, which can be difficult and costly.

To address this, there is growing interest in the development of heterogeneous catalysts, including nanocatalysts. Palladium nanoparticles have been shown to catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org Nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Furthermore, their solid nature allows for easier separation from the reaction mixture by filtration, enabling their reuse and minimizing metal contamination of the product and waste streams.

The development of magnetically separable nanocatalysts, such as iron oxide nanoparticles functionalized with a catalytically active species, represents a further advancement. researchgate.net These catalysts can be easily removed from the reaction vessel using an external magnet, simplifying the work-up procedure and promoting catalyst recycling. researchgate.net While not yet specifically reported for the direct synthesis of this compound, the application of such technologies to benzofuran synthesis in general points towards a more sustainable future for the production of this class of compounds.

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)benzofuran?

The compound can be synthesized via alkylation or substitution reactions. A key method involves the use of brominating agents on methyl-substituted benzofuran derivatives. For example, 2-(Bromomethyl)furan analogs are synthesized using patented procedures involving phenol coupling with bromomethyl precursors under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst use) is critical to achieving high yields.

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated in studies of similar brominated benzofuran derivatives (e.g., dihedral angles and crystal packing) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the bromomethyl group (δ ~4.3–4.5 ppm for CH2Br) and aromatic protons.

- Mass spectrometry : High-resolution MS confirms molecular weight (C9H7BrO, exact mass 210.9653) and fragmentation patterns .

Q. What precautions are necessary for handling and storing this compound?

The compound is corrosive and moisture-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Use PPE (gloves, goggles) to avoid contact with skin/eyes, as it causes severe burns . Avoid exposure to strong oxidizers or bases to prevent unintended reactions.

Q. What are the typical reactivity patterns of this compound?

The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds. It also participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts .

Advanced Research Questions

Q. How does the bromomethyl group influence reaction mechanisms in substitution reactions?

Mechanistic studies show that the leaving group (Br<sup>-</sup>) facilitates SN2 pathways due to the electrophilic carbon center. Steric hindrance from the benzofuran ring can slow kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Computational modeling (DFT) aids in predicting transition states and regioselectivity .

Q. What are the oxidative degradation pathways of this compound?

Autoxidation studies reveal that benzofuran derivatives require catalysts (e.g., Cu(I)/O2) for oxidative coupling. The bromomethyl substituent may stabilize radical intermediates, leading to dimerization or ketone formation (e.g., coumaranone analogs). LC-MS or EPR spectroscopy tracks radical species .

Q. How is this compound utilized in medicinal chemistry research?